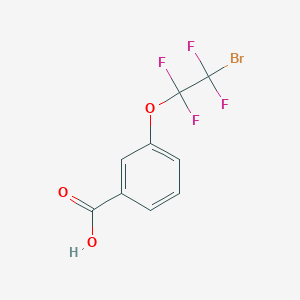![molecular formula C12H15Cl2N3 B13468989 (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, such as the reaction of anilines with aryl ketones and DMSO, or the coupling of functionalized enamines with triethyl orthoformate and ammonium acetate.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through reductive amination of the corresponding ketone or aldehyde.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce various functional groups onto the pyrimidine or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a ligand in studies involving receptor binding and signal transduction pathways.
Medicine: In medicinal chemistry, it could serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Pyridine: Pyridine is a six-membered aromatic heterocycle similar to pyrimidine but with one nitrogen atom.
Pyrrole: Pyrrole is another aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Uniqueness: (1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structure, which combines a pyrimidine ring with a phenyl group and an ethanamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15Cl2N3 |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(1R)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m1../s1 |
InChI Key |
CPVSXCVIIHGLIH-KLQYNRQASA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


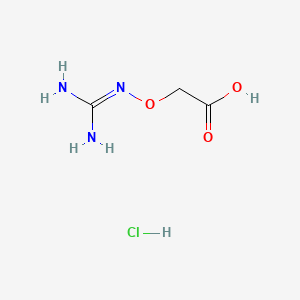
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)

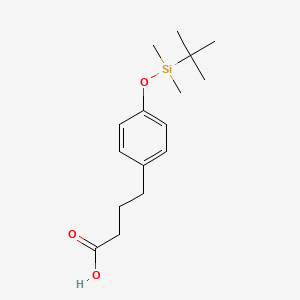
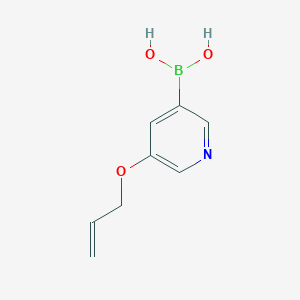
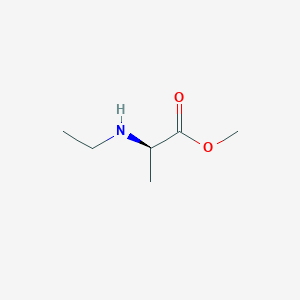
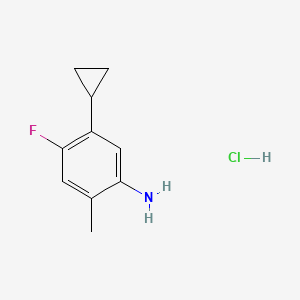
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
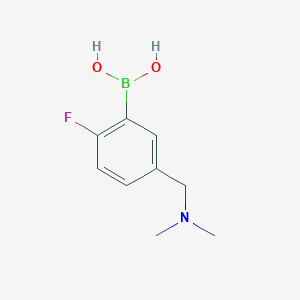
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
